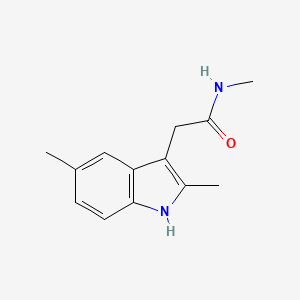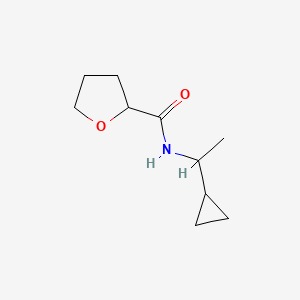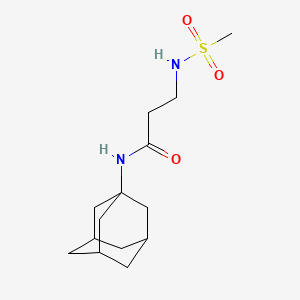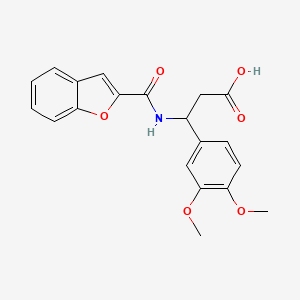![molecular formula C13H22N4O B7503464 1-(4-Methylcyclohexyl)-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7503464.png)
1-(4-Methylcyclohexyl)-3-[(2-methylpyrazol-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylcyclohexyl)-3-[(2-methylpyrazol-3-yl)methyl]urea, also known as MCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCPP is a potent and selective agonist of the serotonin 5-HT2C receptor, which is involved in the regulation of appetite, mood, and anxiety. In
Mecanismo De Acción
1-(4-Methylcyclohexyl)-3-[(2-methylpyrazol-3-yl)methyl]urea is a potent and selective agonist of the serotonin 5-HT2C receptor, which is a G protein-coupled receptor. When this compound binds to the receptor, it activates a signaling cascade that leads to the release of neurotransmitters, including serotonin, dopamine, and norepinephrine. The activation of the 5-HT2C receptor by this compound has been shown to regulate appetite, mood, and anxiety.
Biochemical and Physiological Effects:
The activation of the 5-HT2C receptor by this compound has been shown to regulate appetite, mood, and anxiety. This compound has been shown to decrease food intake and increase satiety in animal models. In addition, this compound has been shown to induce anxiety and panic attacks in humans, making it a useful tool for the study of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Methylcyclohexyl)-3-[(2-methylpyrazol-3-yl)methyl]urea in lab experiments include its potency and selectivity for the 5-HT2C receptor, which allows for precise manipulation of the receptor's function. In addition, this compound is relatively easy to synthesize and can be used in a variety of experimental settings. The limitations of using this compound in lab experiments include its potential side effects, which include anxiety and panic attacks, and its limited solubility in aqueous solutions.
Direcciones Futuras
Future research on 1-(4-Methylcyclohexyl)-3-[(2-methylpyrazol-3-yl)methyl]urea could focus on exploring its potential therapeutic applications in neuropsychiatric disorders, including depression, anxiety, and eating disorders. In addition, the development of new compounds that target the 5-HT2C receptor could lead to the development of more effective therapies. Finally, the use of this compound in combination with other compounds could lead to a better understanding of the complex interactions between neurotransmitters and their receptors.
Métodos De Síntesis
The synthesis method of 1-(4-Methylcyclohexyl)-3-[(2-methylpyrazol-3-yl)methyl]urea involves the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexylhydrazine. This intermediate is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form the final product, this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting with standard equipment.
Aplicaciones Científicas De Investigación
1-(4-Methylcyclohexyl)-3-[(2-methylpyrazol-3-yl)methyl]urea has been used extensively in scientific research as a tool to study the function of the serotonin 5-HT2C receptor. The receptor is involved in the regulation of appetite, mood, and anxiety, and its dysfunction has been linked to various neuropsychiatric disorders, including depression, anxiety, and eating disorders. This compound has been used to study the role of the 5-HT2C receptor in these disorders and to develop potential therapies.
Propiedades
IUPAC Name |
1-(4-methylcyclohexyl)-3-[(2-methylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10-3-5-11(6-4-10)16-13(18)14-9-12-7-8-15-17(12)2/h7-8,10-11H,3-6,9H2,1-2H3,(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHUMTPMOSGLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B7503390.png)
![4-(4-cyclopentylpiperazin-1-yl)-N-(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)-4-oxobutanamide](/img/structure/B7503410.png)




![2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-pentan-2-ylacetamide](/img/structure/B7503430.png)



![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7503479.png)


